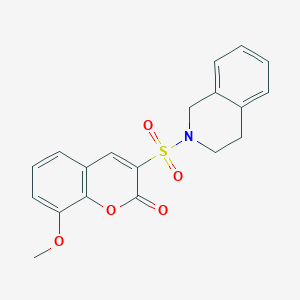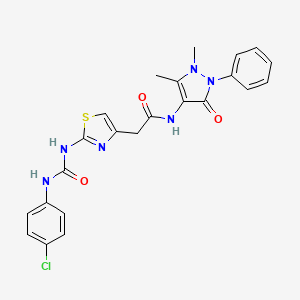
3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-8-methoxy-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally related to "3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-8-methoxy-2H-chromen-2-one" involves innovative methods that offer wide substrate scope, functional group tolerance, and excellent regioselectivity. A notable method includes a base-promoted sequential [4 + 2]- and [1 + 2]-annulation process involving 2-hydroxychalcones or 2-tosylaminochalcones with prop-2-ynylsulfonium salts, leading to methylene cyclopropane fused dihydroquinolines or chromenes (Lu, Zhang, & Miao, 2020). Another synthesis route employs a ZnCl2-promoted three-component reaction, generating chromeno[2,3-c]dihydroisoquinoline derivatives through consecutive Micheal addition and intramolecular Friedel-Crafts alkylation (Zhou, Gan, Li, & Wang, 2023).
Molecular Structure Analysis
The molecular structure of these compounds often requires confirmation through advanced techniques such as X-ray diffraction studies. Such studies have elucidated the precise arrangement of atoms within the chromeno[2,3-c]dihydroisoquinoline derivatives, providing insights into their three-dimensional conformations and contributing to a deeper understanding of their chemical behavior and reactivity (Zhou, Gan, Li, & Wang, 2023).
Applications De Recherche Scientifique
Green Synthesis Methods
A study by Kumar et al. (2015) highlights a green, catalyst-free, solvent-free synthesis approach for creating functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones and furo[3,2-c]quinolin-4-(5H)-ones. This method emphasizes sustainability by using microwave irradiation, eliminating the need for solvents and catalysts, and avoiding complex purification processes. Such advancements are pivotal for eco-friendly chemical synthesis, underscoring the importance of sustainable practices in producing complex organic molecules (Kumar et al., 2015).
Anticancer Potential
Research conducted by Redda et al. (2010) explores the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents. The study delves into the structural modification of the tetrahydroisoquinoline moiety to assess its cytotoxicity against various cancer cell lines. This research underscores the compound's relevance in the search for novel anticancer drugs, highlighting the therapeutic potential of derivatives of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-8-methoxy-2H-chromen-2-one (Redda et al., 2010).
Antimicrobial Activity
Ansari and Khan (2017) synthesized novel quinoline-pyrazoline-based coumarinyl thiazole derivatives and evaluated their antimicrobial properties. The study demonstrates the compound's effectiveness against various microbial strains, pointing to its potential use in developing new antimicrobial agents. Such research is crucial in the fight against antibiotic-resistant bacteria, showcasing the compound's application in medicinal chemistry (Ansari & Khan, 2017).
Photoluminescence Properties
Wang et al. (2012) investigated the synthesis and photoluminescence properties of 8-hydroxyquinoline Schiff base derivatives and their metal complexes. This research provides insights into the compound's application in materials science, particularly in the development of new photoluminescent materials for optical and electronic devices (Wang et al., 2012).
Advanced Organic Synthesis Techniques
Lu et al. (2020) developed a base-promoted sequential annulation process to synthesize methylene cyclopropane fused dihydroquinolines or chromenes. This innovative synthesis technique expands the toolkit for creating structurally complex and functionally diverse organic molecules, demonstrating the compound's role in advancing organic synthesis methodologies (Lu et al., 2020).
Orientations Futures
The study of this compound could open up new avenues in various fields, such as medicinal chemistry, due to the biological activity exhibited by other isoquinoline derivatives . Further studies could focus on the synthesis of this compound, determination of its physical and chemical properties, and exploration of its potential biological activities.
Propriétés
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-8-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S/c1-24-16-8-4-7-14-11-17(19(21)25-18(14)16)26(22,23)20-10-9-13-5-2-3-6-15(13)12-20/h2-8,11H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCAWJOIXHCXFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-benzyl-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2480359.png)
![Methyl 6-(2-(4-(isopropylthio)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2480363.png)
![1-phenethyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2480365.png)
![2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480366.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2480367.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2480369.png)

![Methyl 4-{[(pyrimidin-2-yl)amino]methyl}benzoate](/img/structure/B2480372.png)



![2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2480377.png)